REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH3:4].[Cl:5][C:6]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8](Cl)[N:7]=1>C(Cl)Cl>[Cl:5][C:6]1[N:7]=[C:8]([N:3]([CH3:4])[CH3:2])[CH:9]=[C:10]([Cl:12])[N:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Triethylehtylmine (88.2 g, 0.87 mol) was added dropwise to the above mixture
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Type
|
WAIT
|
Details
|
The resulting mixture was brought to 0° C. over a period of 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the reaction was then quenched with water (250 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with aqueous citric acid (2×100 mL), brine (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography [eluent: EtOAc/hexanes (1:9)]
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=N1)N(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.9 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 70.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |